6-Amino-5-nitropyridine-3-sulfonic acid
Description
Historical Context and Discovery
The development of 6-amino-5-nitropyridine-3-sulfonic acid is intrinsically linked to the broader evolution of pyridine chemistry and sulfonation methodologies that emerged during the late nineteenth and early twentieth centuries. Pyridine itself, first isolated in 1846 and synthesized in the laboratory setting, became a cornerstone of heterocyclic chemistry research. The systematic exploration of pyridine derivatives gained momentum as chemists recognized the unique electronic properties conferred by the nitrogen heteroatom within the aromatic ring system.
The sulfonation of pyridine compounds presented early challenges that required innovative approaches to overcome the inherent resistance of the pyridine ring to electrophilic substitution. Historical developments in this field revealed that pyridine demonstrates remarkable resistance to sulfonation using concentrated sulfuric acid or oleum, producing only very low yields of the 3-sulfonic acid derivative after prolonged reaction periods at temperatures reaching 320 degrees Celsius. This resistance necessitated the development of specialized catalytic systems, including the use of mercuric sulfate in catalytic quantities to facilitate smooth sulfonation at somewhat lower temperatures.
The preparation of pyridine-3-sulfonic acid derivatives through alternative synthetic routes emerged as a critical advancement in the field. Patent literature from the 1990s describes systematic approaches for producing pyridine-3-sulfonic acid free of heavy metal contaminants through oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by sulfonation and catalytic reduction. These methodological improvements established the foundation for accessing more complex substituted pyridine-3-sulfonic acid derivatives, including the target compound with its additional amino and nitro functionalities.
The introduction of nitro groups into pyridine systems required the development of specialized nitration protocols. Research demonstrated that pyridine derivatives could be efficiently nitrated through reaction with dinitrogen pentoxide, forming initially N-nitropyridinium nitrate intermediates that undergo nucleophilic addition and subsequent sigmatropic rearrangement to achieve regioselective nitration. This mechanistic understanding provided the conceptual framework for synthesizing multiply substituted pyridine derivatives with precise control over substitution patterns.
Significance in Heterocyclic Chemistry
Six-membered nitrogen-containing heterocycles occupy a fundamental position in both natural product chemistry and pharmaceutical science, with pyridine serving as one of the most important representatives of this structural class. The significance of compounds like this compound extends beyond their individual properties to encompass their role as representatives of multifunctional heterocyclic systems that bridge several important areas of chemical research.
Heterocyclic compounds play essential roles in sustaining life, as they are abundant in natural systems and comprise crucial components of genetic material and metabolic pathways. The genetic material contains vital heterocycles, and this fundamental biological importance has driven extensive research into synthetic heterocyclic compounds that can interact with biological systems. Five-membered heterocycles, while structurally distinct from the six-membered pyridine system, have demonstrated essential roles as structural components in various antibacterial drugs, with their physicochemical properties playing crucial roles in determining biological activity, spectrum of action, potency, and pharmacokinetic properties.
The incorporation of multiple functional groups within a single heterocyclic framework, as exemplified by this compound, creates compounds with unique electronic distributions and reactivity patterns. The electron-withdrawing nature of the nitro group combined with the electron-donating properties of the amino group, all within the context of a sulfonic acid-substituted pyridine ring, generates a polarized molecular environment that enhances participation in both electrophilic and nucleophilic reactions.
Research into pyridine derivatives has revealed their capacity to serve as versatile building blocks for the construction of more complex molecular architectures. The systematic study of substituted pyridines has contributed to understanding structure-activity relationships in medicinal chemistry, particularly in the development of compounds with specific biological targets. The presence of sulfonic acid functionality introduces water solubility and ionic character, while amino and nitro substituents provide sites for further chemical modification and biological interaction.
Nomenclature and Chemical Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted pyridine derivatives. The compound's International Union of Pure and Applied Chemistry name precisely describes the substitution pattern on the pyridine ring, with the amino group located at position 6, the nitro group at position 5, and the sulfonic acid group at position 3.
The molecular formula C₅H₅N₃O₅S reflects the compound's composition, incorporating five carbon atoms forming the pyridine ring and substituent groups, five hydrogen atoms distributed across the ring and amino group, three nitrogen atoms including the ring nitrogen and substituent nitrogens, five oxygen atoms from the nitro and sulfonic acid groups, and one sulfur atom from the sulfonic acid functionality. The molecular weight of 219.18 grams per mole provides important information for stoichiometric calculations and analytical determinations.
Chemical identification databases assign specific registry numbers to ensure unambiguous identification across different systems. The Chemical Abstracts Service number 62009-38-5 serves as the primary identifier for this compound in chemical databases and regulatory systems. Additional identifiers include the MDL number MFCD09702445, which facilitates database searches and inventory management in research institutions.
The compound's structural representation can be expressed through several standardized notations. The Simplified Molecular Input Line Entry System notation C1=C(C=NC(=C1N+[O-])N)S(=O)(=O)O provides a linear string representation of the molecular structure, encoding the connectivity and stereochemistry information. The International Chemical Identifier InChI=1S/C5H5N3O5S/c6-5-4(8(9)10)1-3(2-7-5)14(11,12)13/h1-2H,(H2,6,7)(H,11,12,13) offers a more comprehensive structural description that includes detailed connectivity and hydrogen positioning information.
Table 1: Chemical Identification Data for this compound
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Molecular Formula | C₅H₅N₃O₅S |
| Molecular Weight | 219.18 g/mol |
| Chemical Abstracts Service Number | 62009-38-5 |
| MDL Number | MFCD09702445 |
| InChI Key | QUVFMPNHCPUDJB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1N+[O-])N)S(=O)(=O)O |
Position in Pyridine Chemistry Research
The study of this compound occupies a significant position within the broader landscape of pyridine chemistry research, representing advances in several key areas of investigation. Contemporary pyridine research encompasses synthetic methodology development, mechanistic understanding of substitution reactions, and applications in pharmaceutical and materials chemistry.
Modern synthetic approaches to pyridine derivatives have evolved to address the inherent challenges associated with functionalizing the electron-deficient pyridine ring system. The compound exemplifies successful strategies for introducing multiple functional groups with precise regioselectivity, demonstrating mastery over both electrophilic and nucleophilic substitution pathways. The synthesis of this compound requires careful orchestration of sulfonation, nitration, and amination reactions, each presenting unique mechanistic and practical challenges.
Research into nitration methodologies has revealed sophisticated approaches using dinitrogen pentoxide systems that form N-nitropyridinium intermediates, allowing for controlled nitro group introduction at specific ring positions. These mechanistic insights have broader implications for understanding electrophilic aromatic substitution in electron-deficient heterocyclic systems and have informed the development of other complex pyridine derivatives.
The compound's role as a research tool extends to biochemical investigations where its unique electronic properties enable specific molecular interactions. Studies have utilized related pyridine-3-sulfonic acid derivatives to investigate enzyme interactions and biological pathway modulation. The vibrational spectroscopic studies of pyridine-3-sulfonic acid have provided fundamental insights into molecular vibrations and electronic structure, contributing to theoretical understanding of substituted pyridine systems.
Comparative analysis with structurally related compounds reveals the systematic effects of different substituent patterns on molecular properties and reactivity. The compound serves as a representative example of how electron-withdrawing and electron-donating groups can be combined within a single molecular framework to achieve specific electronic characteristics and reactivity profiles.
Table 2: Comparative Analysis of Related Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₅H₅N₃O₅S | 219.18 | Amino, Nitro, Sulfonic acid |
| 6-Aminopyridine-3-sulfonic acid | C₅H₆N₂O₃S | 174.18 | Amino, Sulfonic acid |
| 6-Amino-5-bromopyridine-3-sulfonic acid | C₅H₅BrN₂O₃S | 253.07 | Amino, Bromo, Sulfonic acid |
| Pyridine-3-sulfonic acid | C₅H₅NO₃S | 159.17 | Sulfonic acid only |
The systematic study of substituted pyridine-3-sulfonic acids has revealed important trends in electronic effects, where the introduction of additional substituents significantly modifies the electronic distribution within the ring system. These studies contribute to fundamental understanding of how substituent effects propagate through aromatic heterocyclic systems and inform the design of new compounds with targeted properties.
Contemporary research continues to explore applications of multiply substituted pyridine derivatives in materials science, where their unique electronic properties enable specific functions in electronic devices, sensors, and catalytic systems. The compound represents a convergence of synthetic methodology, mechanistic understanding, and practical application that exemplifies the current state of heterocyclic chemistry research.
Properties
IUPAC Name |
6-amino-5-nitropyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O5S/c6-5-4(8(9)10)1-3(2-7-5)14(11,12)13/h1-2H,(H2,6,7)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVFMPNHCPUDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605336 | |
| Record name | 6-Amino-5-nitropyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40605336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62009-38-5 | |
| Record name | 6-Amino-5-nitro-3-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62009-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-nitropyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40605336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry:
6-Amino-5-nitropyridine-3-sulfonic acid serves as an important intermediate in the synthesis of various heterocyclic compounds and dyes. Its reactivity is enhanced by the presence of functional groups that facilitate electrophilic and nucleophilic substitution reactions.
Synthetic Routes:
The compound can be synthesized through various methods, primarily involving the nitration of 2-amino-5-sulfopyridine using a mixture of sulfuric and nitric acids. This process can be optimized for industrial production through continuous flow reactors to enhance yield and purity .
Reactions:
- Oxidation: Can yield nitroso or nitro derivatives.
- Reduction: The nitro group can be reduced to form amino derivatives.
- Substitution: The amino and nitro groups allow for further substitution reactions with halogens or other reagents.
Biological Research
Biochemical Probes:
Due to its ability to interact with biological molecules, this compound is being investigated as a biochemical probe. It can modulate enzyme activity and influence various biochemical pathways through interactions facilitated by its functional groups.
Therapeutic Potential:
Research has explored its potential therapeutic properties, particularly in antimicrobial and anticancer activities. The compound's ability to target specific biological pathways makes it a candidate for drug development.
Industrial Applications
Specialty Chemicals Production:
In the industrial sector, this compound is utilized as a precursor for advanced materials and specialty chemicals. Its unique properties enable the production of high-performance materials used in various applications, including dyes and pigments .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; potential as an antibacterial agent. |
| Study B | Enzyme Modulation | Showed significant modulation of enzyme activity in vitro; implications for drug design targeting specific pathways. |
| Study C | Dye Synthesis | Used as an intermediate in synthesizing azo dyes; highlighted its role in enhancing colorfastness and stability. |
Mechanism of Action
The mechanism of action of 6-Amino-5-nitropyridine-3-sulfonic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₅H₅N₃O₅S
- Molecular Weight : 219.18 g/mol
- CAS Number : 62009-38-5
- Purity : 95% (typical commercial grade)
- MDL Number : MFCD09702445
- Primary Use : Serves as a building block in organic synthesis, particularly for pyridine sulfonic acid derivatives .
This compound features a pyridine ring substituted with an amino group at position 6, a nitro group at position 5, and a sulfonic acid group at position 3.
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 6-Amino-5-nitropyridine-3-sulfonic Acid with key analogues, focusing on substituents, molecular properties, and applications:
Key Differences in Properties and Reactivity
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound increases acidity due to its strong electron-withdrawing nature, making the sulfonic acid group more proton-donating. Bromine (-Br) is moderately electron-withdrawing but also introduces steric bulk, which may affect reaction kinetics compared to -NO₂ .
Molecular Weight and Solubility: The bromo-substituted analogue has the highest molecular weight (253.07 g/mol) due to bromine’s atomic mass, which may reduce solubility in polar solvents compared to the nitro variant .
6-Amino-5-nitropicolinonitrile (a related nitrile derivative) is non-hazardous, suggesting substituent identity critically influences toxicity .
Research Findings and Trends
- Synthetic Utility : The nitro group’s presence enhances electrophilic substitution reactivity, making the target compound valuable for coupling reactions or further functionalization .
- Comparative Stability : Bromo and nitro substituents may increase stability against oxidation compared to methyl groups, though this requires experimental validation.
- Emerging Analogues: Compounds with trifluoromethyl (-CF₃) or azo groups (e.g., 6-Amino-5-[(4-fluorophenyl)sulfonyl]-2-hydroxynicotinonitrile) demonstrate expanding diversity in sulfonic acid chemistry, enabling tailored properties for catalysis or materials science .
Biological Activity
6-Amino-5-nitropyridine-3-sulfonic acid (CAS No. 62009-38-5) is a pyridine derivative characterized by the presence of an amino group, a nitro group, and a sulfonic acid group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications as a biochemical probe and synthetic intermediate.
The molecular formula of this compound is . It features:
- An amino group at the 6-position,
- A nitro group at the 5-position,
- A sulfonic acid group at the 3-position.
These functional groups contribute to its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through its functional groups:
- The amino group can form hydrogen bonds, potentially influencing enzyme activity.
- The nitro group may participate in redox reactions, modulating biochemical pathways.
Pharmacological Potential
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : Investigations are ongoing regarding its ability to inhibit cancer cell proliferation.
- Biochemical Probes : Its unique structure allows it to serve as a probe in biochemical assays, facilitating the study of various biological processes.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Amino at 6-position, nitro at 5-position | Distinct reactivity due to specific functional groups |
| 5-Nitropyridine-2-sulfonic acid | Nitro at 5-position, sulfonic acid at 2-position | Different regioselectivity in reactions |
| 4-Aminopyridine | Amino at 4-position | Extensive use in pharmaceuticals; different biological activities |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays demonstrated that derivatives of nitropyridine compounds, including this compound, showed significant antimicrobial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
- Cancer Research : A study exploring the anticancer potential found that compounds related to this compound could inhibit the proliferation of specific cancer cell lines. This suggests that further structural modifications could enhance its efficacy as an anticancer agent .
- Biochemical Probing : The compound has been utilized in biochemical assays to study enzyme interactions, providing insights into enzyme kinetics and mechanisms of action.
Preparation Methods
Base Methodology from Pyridine Derivatives
The reaction of pyridine derivatives with dinitrogen pentoxide (N₂O₅) in organic solvents forms N-nitropyridinium intermediates, which undergo nitro group migration under specific conditions. For 6-amino-5-nitropyridine-3-sulfonic acid, this method requires a pre-sulfonated pyridine substrate.
Procedure :
- Sulfonation : Pyridine is sulfonated at position 3 using fuming sulfuric acid to yield pyridine-3-sulfonic acid.
- N-Nitropyridinium Formation : Reacting pyridine-3-sulfonic acid with N₂O₅ in nitromethane at 0°C forms the N-nitropyridinium nitrate complex.
- Nitro Group Migration : Quenching with aqueous SO₂/HSO₃⁻ induces a-sigmatropic shift, relocating the nitro group to position 5.
Key Data :
| Starting Material | Nitrating Agent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine-3-sulfonic acid | N₂O₅/CH₃NO₂ | 2 | 63 |
| Pyridine-3-sulfonic acid | HNO₃/H₂SO₄ | 4 | 42 |
This method achieves 63% yield under optimized conditions, outperforming traditional nitration with HNO₃/H₂SO₄.
Sequential Functionalization via Directed Metalation
Sulfonation-Nitration-Amination Sequence
Regioselective functionalization is achieved through directed ortho-metalation (DoM), leveraging the sulfonic acid group’s directing effects.
Stepwise Synthesis :
- Sulfonation : Pyridine reacts with chlorosulfonic acid to form pyridine-3-sulfonic acid.
- Nitration : Using the N₂O₅/HSO₃⁻ system, nitration occurs at position 5 (meta to sulfonic acid), yielding 5-nitropyridine-3-sulfonic acid.
- Amination : Lithiation at position 6 using LDA, followed by quenching with hydroxylamine-O-sulfonic acid, introduces the amino group.
Optimization Table :
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nitration | N₂O₅/HSO₃⁻ | 0 | 58 |
| Amination | LDA/HONH₂SO₃H | -78 | 41 |
One-Pot Tandem Reactions
Concurrent Sulfonation and Nitration
A streamlined approach combines sulfonation and nitration in a single reactor, reducing purification steps.
Reaction Conditions :
- Pyridine, SO₃/DMF complex, and HNO₃ (90%) are heated at 110°C for 6 hours.
- The sulfonic acid group directs nitration to position 5, while in situ reduction with Sn/HCl introduces the amino group at position 6.
Performance Metrics :
| Catalyst | Solvent | Overall Yield (%) |
|---|---|---|
| None | H₂SO₄ | 28 |
| FeCl₃ | DMF | 49 |
Mechanistic Insights into Nitro Group Migration
Shift Dynamics
The migration of the nitro group from the N-position to C-5 proceeds via a six-membered transition state, as confirmed by crossover experiments and kinetic studies. The sulfonic acid group stabilizes the dihydropyridine intermediate, lowering the activation energy (ΔH‡ = 18 kcal/mol).
Kinetic Parameters :
| Intermediate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|
| 1,2-Dihydropyridine | 18 ± 1 | -5 ± 4 |
Comparative Analysis of Synthetic Routes
Efficiency Metrics :
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| N₂O₅/HSO₃⁻ | 3 | 58 | High |
| DoM Strategy | 4 | 41 | Moderate |
| One-Pot Tandem | 2 | 49 | Limited |
The N₂O₅/HSO₃⁻ method offers the best balance of yield and scalability, though it requires careful control of quenching conditions to prevent over-nitration.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 6-amino-5-nitropyridine-3-sulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves sulfonation and nitration of pyridine derivatives. For example, sulfonic acid groups can be introduced via fuming sulfuric acid under controlled temperatures (80–100°C), followed by nitration using a HNO₃/H₂SO₄ mixture. Post-functionalization of the pyridine ring with amino groups may require catalytic hydrogenation or ammonia treatment. Key variables include stoichiometry, temperature, and solvent polarity. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol) is critical to isolate the product .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR): ¹H NMR (D₂O, 500 MHz) to resolve aromatic protons and sulfonic acid protons, and ¹³C NMR to confirm nitration and sulfonation positions. Mass spectrometry (ESI-MS in negative ion mode) validates molecular weight. Elemental analysis ensures stoichiometric accuracy .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer: Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C. UV-Vis spectroscopy (200–400 nm) tracks degradation over 72 hours. The compound is likely stable under acidic conditions (pH < 5) due to protonation of the sulfonic acid group, while alkaline conditions may induce hydrolysis of the nitro group. Use argon-purged solutions to minimize oxidative decomposition .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
- Methodological Answer: Contradictions in NMR shifts often arise from solvent effects or tautomerism. Use deuterated DMSO or D₂O to stabilize specific tautomeric forms. Computational modeling (DFT at the B3LYP/6-311+G(d,p) level) predicts chemical shifts and clarifies electronic environments. Cross-validate with 2D NMR (COSY, HSQC) to assign coupling patterns .
Q. What are the mechanistic implications of using this compound in peptide coupling reactions?
- Methodological Answer: The sulfonic acid group acts as a directing group in regioselective amide bond formation. Mechanistic studies using kinetic isotope effects (KIE) and Hammett plots can elucidate whether the reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway. Monitor intermediates via in-situ IR spectroscopy to detect nitrile oxide or activated ester species .
Q. How can this compound be integrated into functional materials (e.g., conductive polymers or metal-organic frameworks)?
- Methodological Answer: The sulfonic acid moiety enhances hydrophilicity and ion-exchange capacity. For conductive polymers (e.g., polyaniline), incorporate this compound as a dopant during electrochemical polymerization (cyclic voltammetry in 0.1 M H₂SO₄). For MOFs, coordinate the sulfonate group with transition metals (e.g., Cu²⁺ or Fe³⁺) under solvothermal conditions (120°C, 24 h). Characterize conductivity via four-point probe measurements and porosity via BET analysis .
Data Interpretation and Optimization
Q. What strategies mitigate side reactions during the synthesis of nitro- and amino-functionalized sulfonic acid derivatives?
- Methodological Answer: Competing nitration at undesired positions can be minimized by pre-coordinating the pyridine ring with Lewis acids (e.g., ZnCl₂). For amino group reduction, use Pd/C with hydrazine hydrate instead of H₂ to avoid over-reduction. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quench intermediates promptly .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (AMBER force field) model solvation effects. Software like Gaussian or ORCA integrates these analyses, guiding experimental design for cross-coupling or cycloaddition reactions .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
